4-(diethylphosphoryl)benzoic acid
CAS No.: 7078-92-4
Cat. No.: VC11596096
Molecular Formula: C11H15O3P
Molecular Weight: 226.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7078-92-4 |
---|---|
Molecular Formula | C11H15O3P |
Molecular Weight | 226.2 |
Introduction
Chemical Structure and Properties
4-(Diethylphosphoryl)benzoic acid (IUPAC name: 4-(diethoxyphosphoryl)benzoic acid) consists of a benzoic acid moiety substituted at the fourth position with a diethylphosphoryl group. The phosphoryl group introduces significant polarity, influencing solubility and reactivity.
Key Molecular Characteristics
Property | Value/Description |
---|---|
Molecular Formula | CHOP |
Molecular Weight | 258.21 g/mol (calculated) |
Phosphoryl Group | -PO(OCHCH) |
pK (Carboxylic) | ~2.3 (estimated) |
pK (Phosphoryl) | ~1.5 (approximated from analogs) |
Solubility | Moderate in polar aprotic solvents |
The electron-withdrawing phosphoryl group enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid (pK ≈ 4.2) . Spectroscopic data from analogous compounds suggest characteristic P NMR shifts between 15–25 ppm and IR stretches for P=O bonds near 1250 cm .
Synthesis Methods
Phosphorylation of 4-Hydroxybenzoic Acid
A plausible route involves reacting 4-hydroxybenzoic acid with diethyl chlorophosphate in the presence of a base such as triethylamine:
This method mirrors the synthesis of ethyl 2-diethoxyphosphorylpent-4-enoate, where phosphonate esters are formed via nucleophilic substitution .
Melt-State Synthesis
Adapting techniques from molten-state reactions, 4-(diethylphosphoryl)benzoic acid could be synthesized by heating 4-bromobenzoic acid with diethyl phosphite in the absence of solvents. Such conditions promote radical coupling or nucleophilic aromatic substitution, as demonstrated in the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid .
Mitsunobu Reaction
The Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD), offers a route to phosphorylate hydroxyl groups. While typically used for etherifications, this method has been applied to phosphorylate alcohols, suggesting potential applicability for benzoic acid derivatives .
Research Findings and Developments
Reactivity in Esterification
Studies on ethyl 2-diethoxyphosphorylpent-4-enoate reveal that phosphoryl groups stabilize adjacent carbocations, facilitating esterification . Applied to 4-(diethylphosphoryl)benzoic acid, this property could streamline the synthesis of bioactive esters or amides.
Biological Activity
Though direct data is lacking, structurally related compounds inhibit tyrosine kinases at IC values of 0.01–5 μM . Molecular docking simulations predict that the phosphoryl group in 4-(diethylphosphoryl)benzoic acid may bind to ATP pockets in kinase domains, warranting experimental validation.
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields (∼70%) and excessive solvent use . Future work should explore:
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Solvent-free mechanochemical synthesis
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Catalytic phosphorylation using transition metals
Application-Specific Modifications
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Prodrug Design: Masking the carboxylic acid as an ester to improve bioavailability.
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Polymer Integration: Copolymerizing with styrene or acrylates for functional materials.
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